molecular formula C16H21ClN4O3S B2811134 N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1329870-85-0

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride

カタログ番号: B2811134
CAS番号: 1329870-85-0
分子量: 384.88
InChIキー: DUXNFMAMCAWQSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a small-molecule compound characterized by a tetracyclic thienopyridine core substituted with a carbamoyl group at position 3, a propyl chain at position 6, and a 5-methylisoxazole-3-carboxamide moiety. The hydrochloride salt enhances its solubility, a critical factor for bioavailability.

特性

IUPAC Name

N-(3-carbamoyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S.ClH/c1-3-5-20-6-4-10-12(8-20)24-16(13(10)14(17)21)18-15(22)11-7-9(2)23-19-11;/h7H,3-6,8H2,1-2H3,(H2,17,21)(H,18,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXNFMAMCAWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents at position 6, functional groups at position 3, and carboxamide moieties. These variations significantly influence physicochemical and pharmacological properties. Below is a comparative analysis based on the provided evidence:

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Substituent (Position 6) Functional Group (Position 3) Carboxamide Type Key Structural Differences vs. Target Compound
Target: N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide HCl Propyl Carbamoyl (CONH₂) 5-Methylisoxazole-3-carboxamide Reference compound
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide HCl Isopropyl Carbamoyl (CONH₂) 5-Methylisoxazole-3-carboxamide Branched isopropyl at position 6 (vs. linear propyl)
N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide Isopropyl Cyano (CN) Benzamide (thiourea linkage) Cyano at position 3; thiourea-linked benzamide moiety

Key Findings and Implications

Substituent at Position 6

  • The target compound’s propyl chain (linear alkyl group) contrasts with the isopropyl (branched) groups in analogs . Linear chains typically enhance conformational flexibility and membrane permeability compared to bulkier branched chains, which may hinder binding in sterically constrained active sites.

Functional Group at Position 3 The carbamoyl (CONH₂) group in the target and compound provides hydrogen-bonding capability, critical for interactions with polar residues in biological targets.

Carboxamide Moieties

  • The 5-methylisoxazole-3-carboxamide in the target and compound introduces a rigid heterocyclic ring, favoring π-π stacking or dipole interactions. The thiourea-linked benzamide in ’s analog replaces oxygen with sulfur, altering hydrogen-bonding capacity and redox stability .

Hydrochloride Salt

  • The target’s hydrochloride salt (absent in analogs ) likely improves aqueous solubility, a decisive factor for oral bioavailability and in vivo efficacy.

Q & A

Q. What are the standard protocols for synthesizing this compound with optimal yield and purity?

The synthesis involves cyclization reactions starting from thiophene and pyridine derivatives. Key steps include functional group activation (e.g., carboxamide coupling) and ring closure. To optimize yield and purity:

  • Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .
  • Employ solvent-free conditions to minimize impurities and simplify purification .
  • Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .

Q. Which analytical techniques are essential for characterizing its molecular structure?

Critical techniques include:

  • X-ray crystallography : Determines three-dimensional conformation and stereochemistry .
  • Nuclear Magnetic Resonance (NMR) spectroscopy : Resolves proton and carbon environments to confirm substituent positions .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed under laboratory conditions?

  • HPLC with photodiode array detection : Monitors degradation products over time under varying pH and temperature .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability by measuring weight loss during heating .
  • Dynamic light scattering (DLS) : Assesses colloidal stability in aqueous buffers .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved biological activity?

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., density functional theory) to predict feasible synthetic routes and transition states .
  • Molecular docking : Screens derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis .
  • ICReDD’s feedback loop : Integrates computational predictions with experimental validation to refine reaction conditions and selectivity .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Orthogonal assay validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Meta-analysis with stratified sampling : Pool data from multiple studies while controlling for variables like cell line heterogeneity or assay protocols .
  • Dose-response curve alignment : Normalize potency (EC₅₀/IC₅₀) across studies to identify outliers due to experimental artifacts .

Q. How to elucidate reaction mechanisms involving this compound’s functional groups?

  • Kinetic isotope effects (KIE) : Track isotopic labeling (e.g., deuterium) to identify rate-determining steps in carboxamide or thienopyridine reactivity .
  • In situ FTIR spectroscopy : Monitors intermediate formation during reactions (e.g., acyl transfer or ring-opening) .
  • Computational transition state modeling : Maps energy barriers for proposed mechanistic pathways .

Methodological Considerations for Experimental Design

Q. What strategies improve reproducibility in SAR (Structure-Activity Relationship) studies?

  • Fragment-based design : Synthesize analogs with incremental substituent changes (e.g., propyl vs. ethyl groups) to isolate structural contributions .
  • High-throughput screening (HTS) : Use automated platforms to test derivatives across multiple biological targets .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How to mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous flow chemistry : Enhances heat/mass transfer and reduces batch-to-batch variability .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and establish a design space for robust process parameters .
  • In-line PAT (Process Analytical Technology) : Use real-time monitoring (e.g., Raman spectroscopy) to detect impurities during scale-up .

Data Analysis and Interpretation

Q. How to address discrepancies in pharmacokinetic (PK) data across animal models?

  • Allometric scaling : Adjust doses based on species-specific metabolic rates and body surface area .
  • Compartmental modeling : Fit PK data to multi-phasic models to identify absorption/distribution differences .
  • Interspecies cytochrome P450 profiling : Compare metabolite profiles to explain clearance variations .

Q. What statistical approaches validate the significance of in vitro vs. in vivo correlations?

  • Bland-Altman plots : Assess agreement between in vitro potency and in vivo efficacy .
  • Bootstrapping : Resample data to estimate confidence intervals for correlation coefficients .
  • Machine learning (e.g., random forests) : Identify predictive in vitro endpoints for in vivo outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。